molecular formula C13H19Cl2NO B577829 4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride CAS No. 1220017-37-7

4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride

Cat. No.: B577829
CAS No.: 1220017-37-7
M. Wt: 276.201
InChI Key: PIRCTCHVVFRTHV-UHFFFAOYSA-N
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Description

4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride is a chemical compound that serves as a specialized synthetic intermediate in research and development, particularly within medicinal chemistry. The structure of this compound, featuring a piperidine ring, makes it a valuable fragment for constructing more complex molecules. Piperidine derivatives are recognized as privileged structures in drug discovery due to their presence in a wide range of bioactive molecules . This specific derivative can be utilized as a key building block in the exploration of structure-activity relationships (SAR) for new therapeutic agents . Research into analogous piperidine-based compounds has demonstrated their potential as inhibitors of bacterial targets, such as the MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) enzyme in Mycobacterium tuberculosis , highlighting the relevance of this chemical class in developing novel anti-tubercular agents . Furthermore, the piperidine scaffold is a common feature in ligands for various central nervous system targets and in compounds investigated for their anti-cancer, anti-arrhythmic, and anti-parasitic properties . The chlorobenzyloxy methyl substituent in this compound provides a handle for further chemical modification, allowing researchers to fine-tune the physicochemical properties and binding affinity of lead compounds during optimization campaigns. This reagent is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-[(2-chlorophenyl)methoxymethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO.ClH/c14-13-4-2-1-3-12(13)10-16-9-11-5-7-15-8-6-11;/h1-4,11,15H,5-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRCTCHVVFRTHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COCC2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718617
Record name 4-{[(2-Chlorophenyl)methoxy]methyl}piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220017-37-7
Record name 4-{[(2-Chlorophenyl)methoxy]methyl}piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Solvent System : Dichloromethane (DCM) or toluene are preferred for their ability to dissolve both polar and non-polar intermediates.

  • Base Selection : Triethylamine (TEA) or potassium carbonate (K₂CO₃) neutralizes HCl byproducts, driving the reaction to completion. TEA achieves yields of 72–78% in DCM at 25°C, while K₂CO₃ in toluene at 50°C improves yields to 85%.

  • Stoichiometry : A 1:1.2 molar ratio of 4-hydroxymethylpiperidine to 2-chlorobenzyl chloride minimizes side products like dialkylated species.

Key Data Table: Alkylation Parameters

ParameterValue/RangeImpact on YieldSource
Temperature25–50°C+15% at 50°C
Reaction Time4–6 hoursOptimal at 5h
Solvent PolarityLow (DCM) → High (DMF)DCM preferred

Etherification Strategies via Mitsunobu Reaction

For stereospecific synthesis, the Mitsunobu reaction couples 4-(hydroxymethyl)piperidine with 2-chlorobenzyl alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Mechanistic Insights

  • Intermediate Formation : DEAD activates the alcohol via a betaine intermediate, enabling PPh₃ to mediate oxygen-nucleophile attack.

  • Yield Enhancement : Substituting DEAD with diisopropyl azodicarboxylate (DIAD) increases yields from 68% to 82% by reducing side reactions.

Comparative Data: Mitsunobu vs. Alkylation

MetricMitsunobu (DIAD)Alkylation (K₂CO₃)
Yield82%85%
Stereochemical ControlHighLow
Cost per Gram$12.40$8.75

Hydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt using gaseous HCl or concentrated HCl in ether.

Critical Parameters

  • Acid Concentration : 4 M HCl in dioxane achieves >95% conversion at 0°C, preventing decomposition.

  • Crystallization : Ethanol/ethyl acetate (3:1) mixtures yield needle-shaped crystals with 99.2% purity (HPLC).

Purity Analysis Table

MethodPurity (%)Impurities Identified
HPLC (C18 column)99.2<0.1% residual DCM
Titration (0.1 N NaOH)98.71.3% unreacted free base

Industrial-Scale Synthesis Considerations

Scaling production requires addressing:

  • Solvent Recovery : Distillation recovers 92% of DCM, reducing costs by 30%.

  • Catalyst Recycling : Immobilized PPh₃ on silica gel retains 80% activity over five cycles.

  • Waste Management : Neutralization of HCl with NaOH produces NaCl, which is filtered and repurposed.

Analytical Characterization

Post-synthesis validation employs:

  • ¹H NMR : Peaks at δ 2.5–3.5 ppm (piperidine CH₂), δ 4.5 ppm (OCH₂), and δ 7.2–7.4 ppm (aromatic C-Cl).

  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 276.201, matching the molecular formula C₁₃H₁₉Cl₂NO.

Challenges and Mitigation

  • Byproduct Formation : Dialkylation (5–8%) is suppressed using excess 2-chlorobenzyl chloride (1.5 eq).

  • Moisture Sensitivity : Reactions conducted under N₂ atmosphere reduce hydrolysis by 40% .

Chemical Reactions Analysis

Types of Reactions

4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperidine positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an appropriate solvent.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or piperidine derivatives.

Scientific Research Applications

4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(2-Bromobenzyl)oxy]methyl}piperidine hydrochloride
  • 4-{[(2-Fluorobenzyl)oxy]methyl}piperidine hydrochloride
  • 4-{[(2-Methylbenzyl)oxy]methyl}piperidine hydrochloride

Uniqueness

4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride is unique due to the presence of the 2-chlorobenzyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall activity compared to its analogs.

Biological Activity

4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring substituted with a chlorobenzyl ether. This configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. It has been studied for its potential to modulate neurotransmitter systems, which is critical in the context of neurological disorders. The compound may act as an inhibitor or activator, depending on the specific molecular target.

Interaction with Biological Targets

  • Receptors : The compound can bind to neurotransmitter receptors, influencing signal transduction pathways.
  • Enzymes : It may also inhibit or activate specific enzymes involved in metabolic processes.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Neurotransmitter Modulation : Studies show that the compound can affect neurotransmitter levels, potentially offering therapeutic effects in conditions like depression and anxiety.
  • Antimicrobial Activity : Preliminary findings suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating bacterial infections .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Neurotransmitter ModulationAffects serotonin and dopamine levels,
AntimicrobialInhibitory effects against E. coli and S. aureus ,
Enzyme InhibitionPotential inhibition of PRMT4 and PRMT6 ,

Case Study: Neurotransmitter Modulation

In a study investigating the effects on neurotransmitter systems, this compound was shown to increase serotonin levels in vitro. This suggests potential applications in treating mood disorders. The study utilized various assays to measure neurotransmitter concentrations before and after treatment with the compound.

Case Study: Antimicrobial Properties

Another significant study examined the antimicrobial efficacy of the compound against several bacterial strains. The results indicated that it exhibited substantial inhibitory activity against E. coli and S. aureus, suggesting its potential utility in developing new antimicrobial agents .

Q & A

Q. How to align experimental design with theoretical frameworks for mechanistic studies?

  • Methodological Answer :
  • Hypothesis-Driven Work : Link reactions to established mechanisms (e.g., Baldwin’s rules for cyclization) .
  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps .
  • In Silico Screening : Prioritize reaction pathways using software like Schrödinger’s Maestro .

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